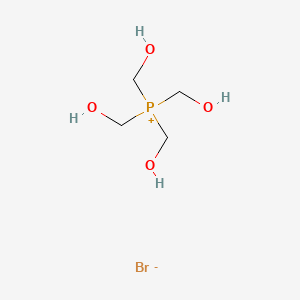![molecular formula C11H13IO4 B13969356 2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane CAS No. 954238-25-6](/img/structure/B13969356.png)
2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane is an organic compound with the molecular formula C11H13IO4 It is characterized by the presence of an iodine atom and two methoxy groups attached to a benzene ring, which is further connected to a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane typically involves the reaction of 5-iodo-2,4-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. Commonly used acid catalysts include p-toluenesulfonic acid or sulfuric acid, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(2,4-dimethoxy-phenyl)-[1,3]dioxolane.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(5-formyl-2,4-dimethoxy-phenyl)-[1,3]dioxolane or 2-(5-carboxy-2,4-dimethoxy-phenyl)-[1,3]dioxolane.
Reduction: Formation of 2-(2,4-dimethoxy-phenyl)-[1,3]dioxolane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives are evaluated for their efficacy and safety in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways, gene expression, or metabolic processes, resulting in specific biological effects. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis.
相似化合物的比较
Similar Compounds
- 2-(5-Bromo-2,4-dimethoxy-phenyl)-[1,3]dioxolane
- 2-(5-Chloro-2,4-dimethoxy-phenyl)-[1,3]dioxolane
- 2-(5-Fluoro-2,4-dimethoxy-phenyl)-[1,3]dioxolane
Uniqueness
2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
954238-25-6 |
|---|---|
分子式 |
C11H13IO4 |
分子量 |
336.12 g/mol |
IUPAC 名称 |
2-(5-iodo-2,4-dimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H13IO4/c1-13-9-6-10(14-2)8(12)5-7(9)11-15-3-4-16-11/h5-6,11H,3-4H2,1-2H3 |
InChI 键 |
MKJCBPHDCYOBLO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1C2OCCO2)I)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


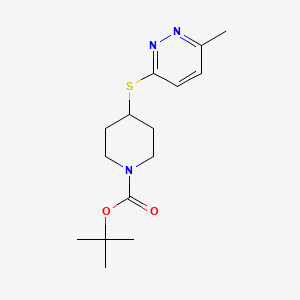
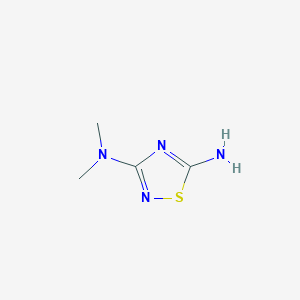
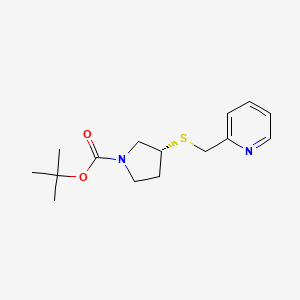
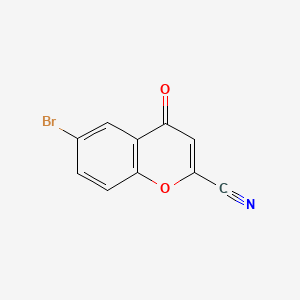

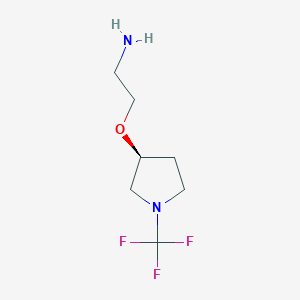
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)

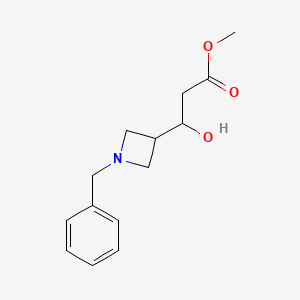
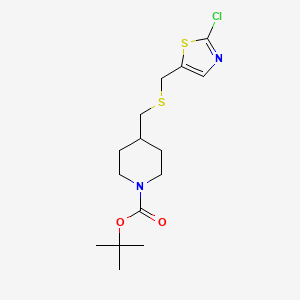
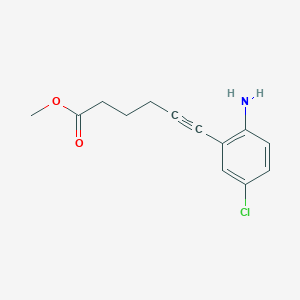
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
